molecular formula C14H20N4O2 B2863514 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 2034223-16-8

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No. B2863514
CAS RN: 2034223-16-8
M. Wt: 276.34
InChI Key: XOHZZRFZDMMUPP-UHFFFAOYSA-N
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Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule. It contains a pyrrolidine ring, a tetrahydrofuran ring, and a 1,2,3-triazole ring with a cyclopropyl group .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Synthesis of Heterocyclic Derivatives : The compound plays a role in the synthesis of various heterocyclic derivatives. For example, it is involved in reactions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under oxidative carbonylation conditions (Bacchi et al., 2005).
  • Catalyst in Chemical Reactions : This compound acts as a catalyst in various chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition. It forms a stable complex with CuCl, catalyzing the cycloaddition under specific conditions (Ozcubukcu et al., 2009).

Medicinal Chemistry and Drug Development

  • Anticancer and Antimicrobial Agents : Compounds with similar structures have been studied for their potential as anticancer and antimicrobial agents. Their effectiveness against cancer cell lines and pathogenic strains highlights their significance in medicinal chemistry (Katariya et al., 2021).
  • Potential in Mood Disorder Treatment : Related compounds have been investigated as P2X7 antagonists, with one compound advancing into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Biochemical Studies and Enzymatic Interactions

  • Methanol Dehydrogenase Inhibition : Cyclopropane-derived inhibitors related to the compound have been studied for their effect on methanol dehydrogenase, suggesting a mechanism involving concerted proton abstraction and rearrangement (Frank et al., 1989).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Triazole derivatives similar to this compound have been evaluated as corrosion inhibitors for mild steel in acidic mediums. Their ability to adsorb on metal surfaces and inhibit corrosion is of interest in materials science (Ma et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound acts as a VHL inhibitor . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex. This leads to the degradation of HIF. By inhibiting VHL, the compound prevents HIF degradation, leading to the activation of the HIF pathway .

Result of Action

The result of the compound’s action is the activation of the HIF pathway , leading to the upregulation of genes involved in responses to hypoxia . This can have a variety of effects depending on the context, but potential outcomes include enhanced angiogenesis, increased erythropoiesis, and improved cell survival under low oxygen conditions .

Action Environment

The efficacy and stability of the compound can be influenced by a variety of environmental factors. For example, the presence of oxygen can affect the activity of the compound, as oxygen is required for the normal degradation of HIF. Additionally, the pH and temperature of the environment can also impact the stability and activity of the compound .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(13-2-1-7-20-13)17-6-5-11(8-17)18-9-12(15-16-18)10-3-4-10/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZZRFZDMMUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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